molecular formula C11H14ClNO3 B13032195 Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl

Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl

Cat. No.: B13032195
M. Wt: 243.68 g/mol
InChI Key: HXDVRGIRDFSOGY-HNCPQSOCSA-N
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Description

Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. It is known for its unique structure, which includes a tetrahydroisoquinoline core, a hydroxy group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Lacks the hydrochloride salt form.

    6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl ester group.

    1,2,3,4-Tetrahydroisoquinoline: Lacks both the hydroxy and carboxylate ester groups.

Uniqueness

Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10;/h2-3,6,10,12-13H,4-5H2,1H3;1H/t10-;/m1./s1

InChI Key

HXDVRGIRDFSOGY-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)[C@H]1C2=C(CCN1)C=C(C=C2)O.Cl

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl

Origin of Product

United States

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